1-Cyclohexyl-5-nitro-1H-indazol-3-amine
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Overview
Description
1-Cyclohexyl-5-nitro-1H-indazol-3-amine is a chemical compound with the molecular formula C13H16N4O2. It is part of the indazole family, which is known for its diverse biological activities. This compound is characterized by a cyclohexyl group attached to the indazole ring, which also bears a nitro group at the 5-position and an amine group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Cyclohexyl-5-nitro-1H-indazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of an indazole derivative followed by the introduction of the cyclohexyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
1-Cyclohexyl-5-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups using appropriate reagents and catalysts.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Cyclohexyl-5-nitro-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
1-Cyclohexyl-5-nitro-1H-indazol-3-amine can be compared with other indazole derivatives, such as:
5-Phenyl-1H-indazol-3-amine: This compound has a phenyl group instead of a cyclohexyl group, which may result in different biological activities and chemical properties.
1-Methyl-1H-indazol-5-amine:
5-Chloro-1H-indazol-3-carboxylic acid: The chloro and carboxylic acid groups provide different chemical reactivity and potential for forming derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-Cyclohexyl-5-nitro-1H-indazol-3-amine is an indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, along with its analogs, has been studied for potential therapeutic applications, particularly in inhibiting various enzymes and receptors linked to diseases such as cancer and tuberculosis.
Structure and Synthesis
The structure of this compound features a nitro group at the 5-position of the indazole ring and a cyclohexyl substituent at the 1-position. The synthesis of this compound typically involves the condensation of cyclohexyl amine with nitro-substituted indazole derivatives, followed by purification and characterization using techniques such as NMR and mass spectrometry.
1. Enzyme Inhibition
This compound has been identified as a potent inhibitor of several enzymes:
- Human Neutrophil Elastase (HNE) : Studies indicate that indazole derivatives can act as competitive inhibitors of HNE, which plays a role in pulmonary diseases. The IC50 values for related compounds suggest that modifications at the 5-position can enhance inhibitory activity significantly .
Compound | IC50 (nM) | Target |
---|---|---|
20f | ~10 | HNE |
5b | 7 | HNE |
2. Antitubercular Activity
Recent research has shown that certain indazole derivatives, including those similar to this compound, exhibit anti-tubercular activity by inhibiting inosine monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. This enzyme is crucial for purine biosynthesis, making it a vital target for tuberculosis treatment .
Compound | MIC90 (µM) | Target |
---|---|---|
Compound 1 | 100 | IMPDH in M. tuberculosis |
3. Fibroblast Growth Factor Receptor (FGFR) Inhibition
Indazole derivatives have also been explored as inhibitors of FGFRs, which are implicated in various cancers. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring can dramatically affect potency against FGFRs .
Compound | IC50 (nM) | FGFR Target |
---|---|---|
14a | 15 | FGFR1 |
14d | 5.5 | FGFR2 |
Case Study: Anticancer Potential
In a study focusing on the anticancer properties of indazole derivatives, compounds similar to this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity correlated with specific structural modifications, particularly at the nitro and cyclohexyl positions .
Case Study: Antimicrobial Activity
Another investigation into the antimicrobial properties of indazole derivatives found that certain compounds demonstrated effective inhibition against Mycobacterium tuberculosis, with minimal toxicity to mammalian cells. This highlights the therapeutic potential of these compounds in treating resistant strains of tuberculosis .
Properties
Molecular Formula |
C13H16N4O2 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-cyclohexyl-5-nitroindazol-3-amine |
InChI |
InChI=1S/C13H16N4O2/c14-13-11-8-10(17(18)19)6-7-12(11)16(15-13)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,14,15) |
InChI Key |
FXROLUQEMIFFHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N |
Origin of Product |
United States |
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